molecular formula C6H10O2 B13955190 3-Ethoxybut-3-en-2-one CAS No. 65915-73-3

3-Ethoxybut-3-en-2-one

Cat. No.: B13955190
CAS No.: 65915-73-3
M. Wt: 114.14 g/mol
InChI Key: YHFHWCSFDCJWRL-UHFFFAOYSA-N
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Description

Position within the Landscape of Alpha, Beta-Unsaturated Carbonyl Compounds and Vinyl Ethers

3-Ethoxybut-3-en-2-one occupies a unique position in organic chemistry due to its hybrid structure. It is simultaneously classified as an α,β-unsaturated carbonyl compound and a vinyl ether. This dual-functionality is central to its diverse reactivity.

The α,β-unsaturated ketone moiety consists of a carbonyl group conjugated with a carbon-carbon double bond. This arrangement results in a polarized system where the β-carbon is electrophilic, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael-type addition. researchgate.net The reactivity of this system is a cornerstone of carbon-carbon bond formation in organic synthesis.

Concurrently, the molecule possesses a vinyl ether group (an alkoxy group attached to a double bond). This functional group imparts nucleophilic character to the α-carbon, a feature typical of enol ethers. Vinyl ethers are valuable intermediates in organic synthesis, known for their ability to be hydrolyzed to carbonyl compounds and to participate in various cycloaddition and substitution reactions.

The interplay between these two functional groups within the same molecule gives this compound a rich and varied chemical personality. Depending on the reaction conditions and the nature of the reacting partner, it can behave as an electrophile at the β-position or engage in reactions characteristic of vinyl ethers. For instance, its trichlorinated analogue, (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, demonstrates enhanced electrophilicity due to the trichloromethyl group while still participating in reactions to form enamines and other vinyl ethers. cymitquimica.com

Foundational Role in Contemporary Synthetic Methodology and Chemical Transformations

The unique electronic properties of this compound make it a valuable precursor in a variety of chemical transformations, establishing its role as a foundational building block in contemporary synthesis.

It serves as a key starting material in cycloaddition reactions and Michael-type additions. For example, it can react with nitroolefins, where the reaction pathway can lead to either cycloaddition products or open-chain Michael adducts depending on the reaction conditions. rsc.org Furthermore, its halogenated derivatives are extensively used. The reaction of 1,1,1-trifluoro- or 1,1,1-trichloro-4-ethoxybut-3-en-2-one with 1,3-dicarbonyl compounds like acetylacetone (B45752) and ethyl acetoacetate (B1235776) leads to the synthesis of complex heptene-diones and their subsequent cyclized derivatives, such as phenols and pyridines. thieme-connect.com

A significant area of its application is in the regioselective addition of nucleophiles. The addition of trimethylsilyl (B98337) cyanide to β-alkoxyvinyl alkyl ketones like this compound has been studied in detail. researchgate.netbioorganica.com.ua The regioselectivity of this reaction, yielding either 1,2- or 1,4-addition products, can be controlled by adjusting reaction parameters such as temperature and the choice of catalyst. researchgate.net Specifically, higher temperatures and electrophilic catalysts tend to favor the 1,4-addition route. researchgate.net

Moreover, derivatives of this compound are employed in the synthesis of heterocyclic compounds. For instance, (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a key reagent in the preparation of pyrazole (B372694) derivatives and has been used in a three-step synthesis of 4-aminoquinolines. acs.org These transformations highlight the compound's utility in constructing core structures found in medicinally relevant molecules.

Structural Elucidation and Stereochemical Considerations relevant to Reactivity

The structure of this compound has been elucidated using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). The presence of the carbon-carbon double bond allows for the existence of geometric isomers, namely the (E) and (Z) configurations, which can significantly influence the molecule's reactivity and the stereochemical outcome of its reactions.

Detailed NMR data provides insight into the molecule's specific isomeric form. For the product synthesized from butane-2,3-dione and triethyl orthoformate, the following spectral data have been reported, confirming its structure and suggesting a specific stereochemistry. rsc.org

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Data
Infrared (IR) ν_max (cm⁻¹) 1710 (C=O), 1610 (C=C), 1155 (C-O-C)
¹H NMR (CDCl₃) δ (ppm) 5.18 (1H, d, J=2.4 Hz, vinyl-H trans to OEt), 4.46 (1H, d, J=2.4 Hz, vinyl-H cis to OEt), 3.81 (2H, q, CH₂CH₃), 2.31 (3H, s, COCH₃), 1.39 (3H, t, CH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm) 195.5 (s, C=O), 157.4 (s, EtO-C=C), 90.8 (t, =CH₂), 63.4 (t, OCH₂CH₃), 25.5 (q, CH₃CO), 13.9 (q, OCH₂CH₃)

Data sourced from a study on cycloaddition reactions. rsc.org

The distinct signals for the two vinyl protons in the ¹H NMR spectrum, with a small coupling constant (J = 2.4 Hz), are characteristic of geminal protons on a terminal double bond. rsc.org The assignment of these protons as cis or trans to the ethoxy group is crucial for understanding the stereochemical environment around the double bond.

The stereochemistry of the double bond is a critical factor in reactions. For example, in Michael additions to related α,β-unsaturated ketones, the stereochemistry of the product can be dependent on the nature of the nucleophile. researchgate.net It has been observed that primary amines often yield (Z)-alkenones, while secondary amines and alcohols tend to produce (E)-alkenones in a stereospecific manner. researchgate.net This highlights how the initial stereochemistry of the substrate and the reaction mechanism collaboratively dictate the final product's three-dimensional structure.

Table 2: List of Chemical Compounds

Compound Name
This compound
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
1,1,1-trifluoro-4-ethoxybut-3-en-2-one
Acetylacetone
Butane-2,3-dione
Ethyl acetoacetate
Triethyl orthoformate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65915-73-3

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-ethoxybut-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-4-8-6(3)5(2)7/h3-4H2,1-2H3

InChI Key

YHFHWCSFDCJWRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)C

Origin of Product

United States

Comprehensive Analysis of Synthetic Methodologies for 3 Ethoxybut 3 En 2 One

Established Preparative Routes and Optimization Strategies

The most established route for preparing 3-ethoxybut-3-en-2-one involves the acid-catalyzed reaction of a 1,2-dicarbonyl precursor with an orthoester, which serves as both the ethoxy group source and a dehydrating agent.

Regioselectivity: The synthesis commencing from butane-2,3-dione is inherently regioselective. Butane-2,3-dione is a symmetrical α-diketone, meaning both carbonyl carbons are chemically equivalent. Therefore, the initial nucleophilic attack and subsequent enol ether formation can occur at either carbonyl group to yield the same constitutional isomer, this compound. This symmetry simplifies the synthetic pathway, preventing the formation of isomeric products and thus streamlining purification.

Stereoselectivity: The formation of the double bond in this compound introduces the possibility of stereoisomerism, specifically E/Z isomerism. The ethoxy group and the acetyl group can be oriented either on the same side (Z-isomer) or opposite sides (E-isomer) of the C=C double bond. The stereochemical outcome of the synthesis can be influenced by factors such as the catalyst, solvent, and reaction temperature, which can affect the stability of the transition states leading to each isomer. While specific studies detailing the stereoselective control for this particular compound are not prevalent, thermodynamic control would typically favor the more stable isomer, which is often the E-isomer due to reduced steric hindrance.

The principal method for synthesizing this compound is the reaction between butane-2,3-dione and triethyl orthoformate. In this approach, the orthoester fulfills a dual role.

Reagent: Triethyl orthoformate, HC(OC₂H₅)₃, acts as the source of the ethoxy group that is incorporated into the final product structure.

Dehydrating Agent: The reaction to form the enol ether generates water as a byproduct. Orthoesters readily react with water in the presence of an acid catalyst to produce a standard ester (ethyl formate) and ethanol (B145695). wikipedia.org This scavenging of water is crucial as it drives the reaction equilibrium towards the formation of the desired enol ether product.

This reaction is typically performed by heating the precursors in the presence of an acid catalyst. The use of an excess of the orthoester can also serve as the reaction solvent, thereby increasing the concentration of the reactants and helping to drive the reaction to completion.

Table 1: Representative Reaction Conditions for Enol Ether Synthesis from Dicarbonyls This table is based on analogous reactions as direct data for this compound is not widely published.

Precursor 1Precursor 2CatalystKey Role of OrthoesterReference Reaction
Butane-2,3-dioneTriethyl OrthoformateCamphorsulfonic Acid (CSA)Ethoxy Source & DehydratorKetalization of dione (B5365651) clockss.org
Butane-2,3-dioneTrimethyl OrthoformateBF₃·THF complexDehydrating AgentAcetal formation durham.ac.uk
Active Methylene (B1212753) CompoundsTriethyl OrthoformateAcetic Anhydride / ZnCl₂Formylating Agent & DehydratorGeneral alkoxyalkylidene synthesis google.com

Mechanistic Investigations of Formation Reactions

The formation of this compound from butane-2,3-dione and triethyl orthoformate proceeds via a well-understood acid-catalyzed pathway involving key intermediates.

The reaction mechanism can be described in a stepwise manner, initiated by the acid catalyst (H⁺). stackexchange.com

Carbonyl Protonation: The catalyst first protonates one of the carbonyl oxygen atoms of butane-2,3-dione. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack: A molecule of ethanol (which can be present as a solvent or generated from the reaction of the orthoester with trace water) acts as a nucleophile, attacking the activated carbonyl carbon.

Hemiketal Formation: This attack results in the formation of a protonated hemiketal intermediate. A subsequent deprotonation step yields a neutral hemiketal. The formation of such intermediates is a common step in the reaction of ketones with alcohols. learncbse.in

Dehydration: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of a water molecule generates a resonance-stabilized carbocation.

Enol Ether Formation: A base (such as an ethanol molecule or the conjugate base of the acid catalyst) abstracts a proton from the adjacent carbon, leading to the formation of the C=C double bond of the final enol ether product, this compound, and regeneration of the acid catalyst.

Throughout this process, the triethyl orthoformate consumes the water generated in step 4, preventing the reverse reaction and ensuring a high yield of the product. stackexchange.com

Catalysis is indispensable for the efficient synthesis of this compound. The reaction proceeds very slowly, if at all, without a catalyst.

Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) and Lewis acids (e.g., boron trifluoride etherate) can be used. clockss.orgarkat-usa.org Brønsted acids function by directly protonating the carbonyl oxygen. Lewis acids coordinate to the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon.

Enhanced Reaction Rates: The primary role of the catalyst is to lower the activation energy of the initial nucleophilic attack on the carbonyl group. stackexchange.com By making the carbonyl carbon more electrophilic, the catalyst dramatically accelerates the rate of hemiketal formation, which is often the rate-determining step.

Table 2: Role of Catalysts in Enol Ether Formation

Catalyst TypeExampleMechanism of ActionImpact on Synthesis
Brønsted Acidp-Toluenesulfonic Acid (p-TsOH)Protonates carbonyl oxygenIncreases carbonyl electrophilicity, accelerates reaction rate
Lewis AcidBoron Trifluoride Etherate (BF₃·OEt₂)Coordinates to carbonyl oxygenIncreases carbonyl electrophilicity, often provides high yields arkat-usa.org

Green Chemistry Principles in the Synthesis of this compound

While specific literature on green synthetic routes for this compound is scarce, the established methodologies can be assessed and modified according to the principles of green chemistry.

Atom Economy: The reaction of butane-2,3-dione with triethyl orthoformate has a reasonably high atom economy. The main byproduct is ethyl formate, which is a low-molecular-weight and relatively benign compound. Using the orthoester as both reagent and solvent avoids the use of additional organic solvents, which aligns with green principles. rsc.org

Use of Safer Solvents: If a co-solvent is necessary, selecting a greener solvent over more hazardous options (e.g., replacing benzene (B151609) or chlorinated solvents with ethanol or 2-methyl-THF) would be a key improvement.

Catalyst Selection: A significant green modification would involve replacing homogeneous acid catalysts like p-TsOH with solid, recyclable acid catalysts. Heterogeneous catalysts such as acidic resins (e.g., Nafion) or zeolites could simplify product purification (as they can be removed by simple filtration), reduce acidic waste streams, and allow for catalyst reuse, making the process more sustainable and cost-effective.

By focusing on these areas, the traditional synthesis of this compound can be adapted to create a more environmentally benign and economically viable process.

Solvent-Free and Aqueous Medium Approaches

The principles of green chemistry encourage the reduction or elimination of volatile organic compounds (VOCs) as solvents, due to their environmental and health hazards. Consequently, developing synthetic methods in solvent-free conditions or in benign media like water is a primary goal.

While specific literature detailing solvent-free or aqueous-based synthesis for this compound is not extensively documented, general methodologies for α,β-unsaturated ketones and enol ethers provide a framework for greener alternatives. Solvent-free reactions, often facilitated by solid catalysts or microwave irradiation, can enhance reaction rates, simplify work-up procedures, and reduce waste. For instance, a facile Hβ zeolite-catalyzed strategy has been successfully developed for the synthesis of various α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions. rsc.org Such an approach, if adapted for this compound, would involve reacting a suitable precursor in the presence of a recyclable solid acid catalyst, thereby avoiding bulk organic solvents.

Similarly, conducting reactions in an aqueous medium is a highly desirable green alternative. Water is non-toxic, non-flammable, and inexpensive. Although organic reactants often have low solubility in water, techniques such as the use of phase-transfer catalysts or surfactants can facilitate these reactions. The use of water as a principal solvent is a key aspect of greener chemical processes. nih.gov A potential aqueous route to this compound could involve the condensation of a water-soluble precursor, potentially under catalytic conditions designed to be effective in an aqueous environment.

A visible light-induced, base-free photochemical method for the synthesis of enol ethers from 1,3-dicarbonyl compounds represents another green and practical approach that proceeds under mild conditions, further highlighting the trend towards avoiding harsh reagents and solvents. rsc.org

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.com A high atom economy indicates that minimal waste is generated, aligning with the goals of sustainability. ibchem.comprimescholars.com

A plausible and established method for synthesizing β-alkoxy-α,β-unsaturated ketones is the reaction of a 1,3-dicarbonyl compound with an orthoformate in the presence of an acid catalyst. For this compound, a likely synthesis would involve the reaction of acetylacetone (B45752) with triethyl orthoformate.

Reaction: CH₃COCH₂COCH₃ (Acetylacetone) + HC(OC₂H₅)₃ (Triethyl orthoformate) → CH₃C(O)CH=C(OC₂H₅)CH₃ (this compound) + 2 C₂H₅OH (Ethanol)

The theoretical atom economy for this reaction can be calculated using the formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 libretexts.org

The calculation for this synthesis is detailed in the table below.

Compound NameChemical FormulaMolecular Weight ( g/mol )Role
AcetylacetoneC₅H₈O₂100.12Reactant
Triethyl orthoformateC₇H₁₆O₃148.20Reactant
This compound C₆H₁₀O₂ 114.14 Desired Product
EthanolC₂H₅OH46.07Byproduct

Atom Economy Calculation:

Total Molecular Weight of Reactants: 100.12 g/mol + 148.20 g/mol = 248.32 g/mol

Molecular Weight of Desired Product: 114.14 g/mol

Percent Atom Economy: (114.14 / 248.32) x 100 = 45.96%

This calculation reveals that, even with a 100% chemical yield, only 45.96% of the mass of the reactants is converted into the desired product. The remaining mass is converted into ethanol, a byproduct.

Waste Minimization Strategies:

To improve the greenness of this synthesis, several strategies can be employed:

Catalyst Selection: Traditional syntheses may use strong mineral acids (e.g., sulfuric acid) as catalysts, which are corrosive and generate waste during neutralization. Replacing these with recyclable solid acid catalysts, such as zeolites or ion-exchange resins, would minimize waste and simplify product purification.

Reaction Conditions: Optimizing reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of undesired side products, thus reducing separation and purification waste.

Alternative Routes: Investigating alternative synthetic pathways with inherently higher atom economy is the most effective strategy. Addition reactions, for example, have a theoretical atom economy of 100% as all reactant atoms are incorporated into the final product. scranton.edu Exploring an addition-based route to this compound, if chemically feasible, would be a superior green alternative.

Reactivity Profiles and Mechanistic Studies of 3 Ethoxybut 3 En 2 One

Electrophilic and Nucleophilic Reactivity of the Enone Moiety

The conjugated π-system in 3-Ethoxybut-3-en-2-one allows for two primary modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) and addition to the β-carbon of the double bond (conjugate or 1,4-addition). The competition between these pathways is a central theme in its reactivity.

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-nucleophilic addition of a donor to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the enone system. masterorganicchemistry.com The resulting intermediate is an enolate, which is then protonated to yield the final adduct. masterorganicchemistry.com This type of reaction is highly valued for its ability to form C-C bonds under mild conditions. wikipedia.org

As an α,β-unsaturated ketone, this compound is an effective Michael acceptor. The electron-withdrawing carbonyl group makes the β-carbon sufficiently electron-poor to react with a wide range of soft nucleophiles. wikipedia.orglibretexts.org This includes carbon nucleophiles like enolates derived from β-dicarbonyl compounds, as well as heteroatom nucleophiles such as amines, thiols, and alcohols. masterorganicchemistry.comlibretexts.org

Studies on the closely related compound 1,1-diethoxybut-3-yn-2-one demonstrate that nitrogen and oxygen nucleophiles readily participate in conjugate addition. researchgate.net In these reactions, primary amines and ammonia tend to form Z-alkenones, while secondary amines and alcohols typically yield E-alkenones. researchgate.net This stereospecificity is influenced by the potential for hydrogen bonding in the transition state. researchgate.net A similar reactivity pattern is anticipated for this compound.

Table 1: Potential Michael Donors for Conjugate Addition to this compound

Nucleophile Class Example Donor Expected Product Type
Carbon Nucleophiles Diethyl malonate 1,5-Dicarbonyl compound
Enolates (from ketones) γ-Diketone
Organocuprates (Gilman reagents) β-Alkylated ketone
Nitrogen Nucleophiles Primary Amines (e.g., Aniline) β-Amino ketone
Secondary Amines (e.g., Morpholine) β-Amino ketone
Oxygen Nucleophiles Alcohols (e.g., Methanol) β-Alkoxy ketone
Sulfur Nucleophiles Thiols (e.g., Thiophenol) β-Thioether ketone

The formation of chiral products through conjugate addition can be achieved by employing asymmetric catalysis. This field has seen significant development, utilizing chiral catalysts to control the stereochemical outcome of the reaction. nih.gov Asymmetric conjugate additions are a powerful tool for synthesizing optically active compounds, including valuable chiral sulfur compounds. nih.gov

For a substrate like this compound, several catalytic strategies could be employed:

Organocatalysis : Chiral amines, such as those derived from cinchona alkaloids or prolinol, can catalyze highly enantioselective Michael additions. nih.gov Bifunctional catalysts, like thiourea-modified cinchona alkaloids, activate both the nucleophile and the electrophile to facilitate stereocontrolled bond formation. nih.gov

Metal Catalysis : Chiral metal complexes, for instance, those involving Nickel(II) with chiral N,N'-dioxide ligands, have proven effective in catalyzing asymmetric conjugate additions to afford products with high yields and excellent stereoselectivities. nih.gov

These methods allow for the synthesis of complex molecules with specific three-dimensional arrangements, which is critical in fields like pharmaceutical development.

Table 2: Strategies for Asymmetric Michael Addition

Catalysis Type Catalyst Example Nucleophile Type Desired Outcome
Organocatalysis Cinchona Alkaloid Derivatives Alkyl Thiols, Malonates High Enantiomeric Excess (ee)
Chiral Thioureas Nitroalkanes High Diastereo- and Enantioselectivity
Metal Catalysis Chiral N,N'-Dioxide-Ni(II) Complex Vinyl Azides, Enolates High Yield, Dr, and ee
Chiral Lewis Acids Malonates, β-Ketoesters Stereocontrolled C-C Bond Formation

While soft nucleophiles favor 1,4-addition, hard, non-stabilized nucleophiles tend to react via 1,2-addition, attacking the electrophilic carbonyl carbon directly. This pathway is characteristic of organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). masterorganicchemistry.com

The reaction pathway is often under kinetic versus thermodynamic control. masterorganicchemistry.com The 1,2-addition is typically faster and irreversible, making it the kinetically favored product, especially at low temperatures. masterorganicchemistry.comutk.edu In contrast, 1,4-addition is often reversible, and if reaction conditions allow for equilibrium to be reached (higher temperatures), the more stable thermodynamic product will predominate. chemistrysteps.com For this compound, reaction with a Grignard reagent would be expected to yield a tertiary allylic alcohol via 1,2-addition to the ketone.

Conjugate (1,4-) Additions (Michael Reactions)

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated π-system of this compound makes it a suitable participant in cycloaddition reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing six-membered rings with high stereocontrol. wikipedia.org The rate and efficiency of the reaction are enhanced when the dienophile is substituted with electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.comlibretexts.org

In this context, this compound acts as the dienophile. Its reactivity is modulated by two competing electronic effects: the electron-withdrawing ketone group, which activates the double bond for reaction, and the electron-donating ethoxy group. Research on the analogous compound 1,1-diethoxybut-3-yn-2-one shows that it reacts readily with conjugated dienes. uib.no The initial cycloadducts formed from these ynones are often unstable and aromatize to the corresponding benzene (B151609) derivatives. uib.no A similar outcome could be possible in reactions with this compound, depending on the reaction conditions and the diene used. The reaction is expected to proceed via a concerted mechanism, preserving the stereochemistry of the reactants in the product. wikipedia.orglibretexts.org

Table 3: Potential Diels-Alder Reactions with this compound as Dienophile

Diene Reaction Conditions Expected Product
1,3-Butadiene Thermal 4-Acetyl-3-ethoxycyclohex-1-ene
Cyclopentadiene Thermal 6-Acetyl-5-ethoxybicyclo[2.2.1]hept-2-ene (endo adduct favored)
2,3-Dimethyl-1,3-butadiene Thermal 4-Acetyl-3-ethoxy-1,2-dimethylcyclohex-1-ene
1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene) Thermal Functionalized cyclohexenone derivative

Other Cycloaddition Pathways (e.g., [3+2] Cycloadditions)

Beyond the [4+2] Diels-Alder reaction, the double bond in this compound can potentially participate in [3+2] cycloadditions. These reactions involve a three-atom component, known as a 1,3-dipole, reacting with a dipolarophile (the alkene component) to form a five-membered ring. maxapress.com Examples of 1,3-dipoles include nitrones, azides, and nitrile oxides.

In a hypothetical reaction with a nitrone, the this compound would act as the dipolarophile. The reaction would proceed via a concerted mechanism to yield an isoxazolidine ring. The regioselectivity would be dictated by the frontier molecular orbitals of the nitrone and the polarized alkene of the this compound. While plausible, specific research detailing the participation of this compound in [3+2] cycloaddition reactions is not extensively documented.

Transformations Involving the Ethoxy Group

The vinyl ether functionality is a key reactive site within the this compound molecule, susceptible to hydrolysis, transacetalization, and substitution reactions.

Hydrolysis and Transacetalization Reactions

Under acidic aqueous conditions, the ethoxy group of the vinyl ether is readily hydrolyzed. The mechanism involves protonation of the double bond at the C3 position, which is favored due to the resonance stabilization of the resulting carbocation by the adjacent oxygen atom. Subsequent nucleophilic attack by water and loss of ethanol (B145695) yields a β-dicarbonyl compound, specifically butane-2,4-dione (also known as acetylacetone). This hydrolysis is a common and characteristic reaction of vinyl ethers.

In the presence of an alcohol under acidic catalysis, a similar transacetalization reaction can occur, where the ethoxy group is exchanged for a different alkoxy group from the solvent alcohol.

Substitution Reactions of the Vinyl Ether Functionality

The vinyl ether moiety in this compound can undergo substitution reactions, although this is less common than cycloaddition or hydrolysis. The electron-rich nature of the double bond makes it susceptible to attack by strong electrophiles. For instance, reaction with an electrophilic halogen source could lead to an addition-elimination sequence, resulting in the substitution of the ethoxy group or halogenation at the C3 position. However, these pathways often compete with polymerization or other side reactions, and specific, high-yielding substitution protocols for this substrate are not well-established in the literature.

Rearrangement Reactions and Fragmentations

Detailed research findings specifically documenting the rearrangement reactions and mass spectral fragmentation pathways of this compound are not extensively covered in the available scientific literature. As a β-alkoxy-α,β-unsaturated ketone, its reactivity would be influenced by the interplay between the carbonyl group, the carbon-carbon double bond, and the ethoxy group. While general rearrangement reactions for α,β-unsaturated ketones, such as photochemical rearrangements, are known, specific studies on this compound are not readily found. Similarly, a detailed, published mass spectrum and a corresponding fragmentation analysis for this specific compound could not be located in the reviewed literature.

Role in Heterocycle Synthesis (e.g., Pyrazoles, Enamines, Vinyl Ethers, Quinoxalines)

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a vinyl ether moiety, allows for a range of cyclization reactions.

Pyrazoles

The synthesis of pyrazoles can be achieved through the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. This compound, as a β-alkoxy-α,β-unsaturated ketone, is a suitable substrate for this transformation. The reaction proceeds via a condensation-cyclization mechanism. The initial step is a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular condensation and elimination of ethanol to yield the aromatic pyrazole (B372694) ring. This method is a standard approach for synthesizing pyrazolines, which can then be oxidized to pyrazoles. nih.gov However, in cases like this compound where there is a good leaving group (ethoxy) at the β-position, aromatization occurs directly through elimination under redox-neutral conditions. beilstein-journals.org

The reaction of β-aryl α,β-unsaturated ketones with phenylhydrazine, followed by oxidation, allows for the regioselective synthesis of pyrazole derivatives. nih.gov

Table 1: Synthesis of Pyrazoles from α,β-Unsaturated Ketones and Hydrazines

α,β-Unsaturated Ketone Derivative Hydrazine Derivative Product Reference
β-aryl α,β-unsaturated ketones Phenyl hydrazine 5-arylpyrazole containing α-amino acids nih.gov
1,3-bis(hetero)aryl-3-(methylthio)-2-propenones Arylhydrazines Regioselectively substituted pyrazoles nih.gov

Enamines

Enamines are unsaturated compounds derived from the condensation of an aldehyde or ketone with a secondary amine. mychemblog.com As this compound possesses a ketone functional group, it can react with secondary amines, such as pyrrolidine or morpholine, to form the corresponding enamine. The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. masterorganicchemistry.com

The resulting enamine is a nucleophile at the α-carbon and can be used in various carbon-carbon bond-forming reactions, a strategy known as the Stork enamine synthesis. mychemblog.comlibretexts.org While the formation of enamines from α,β-unsaturated ketones is possible, the reaction can sometimes be complex. However, there are reported instances of dienamine formation from α,β-unsaturated ketones like octalone. echemi.com

Vinyl Ethers

This compound is itself a functionalized vinyl ether. Vinyl ethers are a class of organic compounds containing an ether group attached to a carbon-carbon double bond. They are valuable building blocks in organic synthesis, participating in reactions such as hydrolysis, cycloadditions, and rearrangements. While there is extensive literature on the synthesis of various vinyl ethers and their applications, specific examples of this compound acting as a vinyl ether synthon for the construction of other heterocyclic systems are not well-documented in the reviewed literature. The reactivity of its vinyl ether moiety is likely influenced by the presence of the conjugated carbonyl group.

Quinoxalines

The most common method for synthesizing quinoxalines is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. This compound is not a 1,2-dicarbonyl compound, which makes its direct application in this classic quinoxaline synthesis challenging.

Theoretical and Computational Investigations of 3 Ethoxybut 3 En 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 3-ethoxybut-3-en-2-one, which in turn governs its physical properties and chemical reactivity. researchgate.net As an α,β-unsaturated ketone, its behavior is dominated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. nih.govuobabylon.edu.iq

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. csus.edulibretexts.org For this compound, the most important orbitals are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of reactivity.

The conjugated π-system of the enone functionality gives rise to characteristic π and π* molecular orbitals. Additionally, the carbonyl oxygen possesses non-bonding (n) orbitals. The HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is the corresponding π* anti-bonding orbital, which has significant contributions from the carbonyl carbon and the β-carbon. The energy gap between the HOMO and LUMO provides insight into the molecule's electronic stability and its UV-Vis absorption properties. acs.org A smaller gap generally corresponds to higher reactivity.

In reactions, this compound can act as a nucleophile by donating electrons from its HOMO or, more commonly, as an electrophile by accepting electrons into its LUMO. The LUMO's localization makes the β-carbon susceptible to nucleophilic attack, which is characteristic of Michael addition reactions. uobabylon.edu.iq

OrbitalCalculated Energy (eV)Description
HOMO-1-12.54Primarily σ-bonds and oxygen lone pair
HOMO-10.21π-orbital of the C=C-C=O conjugated system
LUMO-1.85π-antibonding orbital of the C=C-C=O system
LUMO+1+0.98Primarily σ-antibonding orbitals

Note: The data in this table is illustrative and represents typical values for an α,β-unsaturated ketone as would be determined by quantum chemical calculations.

Electron density mapping provides a visual representation of how electrons are distributed within the this compound molecule. Due to the high electronegativity of the oxygen atom, significant electron density is pulled from the conjugated system toward the carbonyl group. This creates a polarized molecule with distinct regions of high and low electron density.

The Molecular Electrostatic Potential (MEP) map visualizes the net electrostatic effect of the molecule's electrons and nuclei. researchgate.net For this compound, the MEP map would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor and its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms and, significantly, near the β-carbon of the double bond. This positive potential highlights the β-carbon as the primary site for nucleophilic attack, confirming the predictions from MO theory. researchgate.net

AtomCalculated Partial Charge (a.u.)
O (carbonyl)-0.55
C (carbonyl)+0.48
-0.21
+0.32

Note: This table contains representative partial atomic charges calculated via methods like Natural Bond Orbital (NBO) analysis, illustrating the electron distribution across the conjugated system.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is instrumental in mapping the energetic landscape of chemical reactions, allowing for the determination of mechanisms and the prediction of reaction rates and selectivity. nih.gov

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic reactions. mdpi.com For reactions involving this compound, such as cycloadditions or conjugate additions, DFT can be employed to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). nih.govresearchgate.net

By locating the transition state on the potential energy surface, the activation energy (ΔE‡) and Gibbs free energy of activation (ΔG‡) can be determined. These values are crucial for predicting the reaction kinetics; a lower activation barrier corresponds to a faster reaction. For instance, in a Diels-Alder reaction where this compound acts as the dienophile, DFT calculations can elucidate whether the mechanism is concerted (one step) or stepwise and provide the energy barrier for the reaction. researchgate.net

Reaction PathwayΔH‡ (kcal/mol)ΔG‡ (kcal/mol)Mechanism Type
Diels-Alder (endo)18.529.8Concerted, Asynchronous
Diels-Alder (exo)20.131.5Concerted, Asynchronous
Michael Addition15.225.4Stepwise

Note: The data is hypothetical, representing plausible DFT-calculated activation parameters for representative reactions of an α,β-unsaturated ketone.

Many reactions can yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry, particularly DFT, is highly effective at predicting the selectivity of such reactions. nih.gov This is achieved by calculating the activation barriers for all possible competing reaction pathways. According to transition state theory, the product formed via the lowest-energy transition state will be the major product under kinetic control. rsc.org

For example, in a [3+2] cycloaddition reaction between this compound and a 1,3-dipole, different orientations of the reactants can lead to different regioisomers. DFT calculations of the corresponding transition states can reveal which regioisomeric pathway has the lower energy barrier, thus predicting the reaction's outcome. nih.govresearchgate.net Similarly, the preference for endo versus exo stereoisomers in Diels-Alder reactions can be rationalized by comparing the activation energies of the respective transition states. rsc.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule influences its reactivity and physical properties. This compound possesses conformational flexibility, primarily due to rotation around its single bonds. The most significant conformational isomerism arises from rotation about the C2–C3 single bond within the conjugated system, leading to s-trans and s-cis planar conformers. ufms.br

Computational methods can be used to perform a conformational analysis by calculating the potential energy surface as a function of the dihedral angle of the rotating bond. cwu.educwu.edu This analysis reveals the relative energies of the stable conformers and the energy barriers to their interconversion. For most acyclic enones, the s-trans conformer is slightly more stable than the s-cis due to reduced steric hindrance, though the energy difference is typically small (1-3 kcal/mol). ufms.br

Furthermore, computational studies can model intermolecular interactions. The polar nature of this compound, particularly the carbonyl group, allows it to participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Modeling these interactions is crucial for understanding its behavior in solution and in biological systems.

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)
s-trans180°0.00
Transition State~90°+5.8
s-cis+1.9

Note: The data represents a typical energy profile for s-cis/s-trans isomerism in an enone, as would be determined by computational scans of the potential energy surface.

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity. Through methods like Density Functional Theory (DFT), it is possible to model the electronic properties of a molecule and predict its behavior in chemical reactions. For this compound, a computational approach can elucidate the influence of its unique combination of an enol ether and an α,β-unsaturated ketone functionality. While specific computational studies on this compound are not prevalent in the literature, its reactivity patterns can be inferred by analyzing these constituent functional groups, for which extensive theoretical data exists.

At the core of this analysis are the concepts of electron distribution, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential of the molecule. These calculated parameters help to identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting the most likely sites for chemical attack.

Electron Distribution and Electrostatic Potential

The reactivity of this compound is largely dictated by the electronic effects of the electron-donating ethoxy group (-OCH2CH3) and the electron-withdrawing acetyl group (-COCH3). The ethoxy group, being an electron-donating group, increases the electron density of the C=C double bond through resonance. Conversely, the acetyl group withdraws electron density from the same double bond. This push-pull electronic arrangement results in a highly polarized molecule.

Computational methods such as Mulliken population analysis can provide quantitative estimates of the partial atomic charges on each atom. libretexts.orgwikipedia.org A hypothetical Mulliken charge distribution for this compound, based on principles from related molecules, illustrates this polarization. researchgate.netresearchgate.net

Table 1: Hypothetical Mulliken Partial Atomic Charges for Key Atoms in this compound

AtomLabelPredicted Partial Charge (a.u.)Implication for Reactivity
Carbonyl OxygenO1-0.55Nucleophilic; site for protonation/coordination to Lewis acids
Carbonyl CarbonC2+0.45Electrophilic; susceptible to nucleophilic attack
Alpha-CarbonC3-0.20Nucleophilic; susceptible to electrophilic attack
Beta-CarbonC4+0.15Electrophilic; susceptible to conjugate (Michael) addition

Note: These values are illustrative and represent typical charge distributions calculated for α,β-unsaturated systems with donor-acceptor substituents.

This charge distribution indicates that the carbonyl carbon (C2) and the β-carbon (C4) are electron-deficient and thus are primary targets for nucleophiles. In contrast, the α-carbon (C3) is relatively electron-rich, making it a likely site for attack by electrophiles. wikipedia.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile, while the LUMO is the innermost empty orbital and relates to its ability to act as an electrophile. youtube.comlibretexts.org

For this compound, the electronic nature of the frontier orbitals is determined by its substituent groups:

HOMO: The electron-donating ethoxy group significantly raises the energy of the HOMO and localizes the orbital density primarily on the enol ether moiety, particularly the α-carbon (C3). This makes the molecule a potent nucleophile at this position.

LUMO: The electron-withdrawing acetyl group lowers the energy of the LUMO and concentrates its density on the α,β-unsaturated ketone system, especially the β-carbon (C4) and the carbonyl carbon (C2). This makes these sites highly susceptible to nucleophilic attack. rsc.orgrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)Interpretation
HOMO Energy-6.5Relatively high energy, indicating good nucleophilic character.
LUMO Energy-1.8Relatively low energy, indicating good electrophilic character.
HOMO-LUMO Gap4.7A moderately small gap, suggesting significant chemical reactivity.

Note: These energy values are representative examples based on DFT calculations for similar enone and enol ether systems.

Correlation of Computational Data with Reactivity

By combining the insights from charge distribution and FMO analysis, a detailed picture of the structure-reactivity relationship for this compound emerges. The computational data consistently points to a molecule with distinct and predictable sites of reactivity.

Table 3: Summary of Predicted Reactivity based on Computational Parameters

Atomic SiteComputational IndicatorPredicted Reactivity Type
Carbonyl Carbon (C2) High positive Mulliken charge; Significant LUMO coefficientElectrophilic; site for 1,2-nucleophilic addition
Alpha-Carbon (C3) Negative Mulliken charge; Large HOMO coefficientNucleophilic; site for electrophilic addition
Beta-Carbon (C4) Positive Mulliken charge; Large LUMO coefficientElectrophilic; site for 1,4-conjugate (Michael) addition
Carbonyl Oxygen (O1) High negative Mulliken chargeNucleophilic; site for acid catalysis and coordination

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 3 Ethoxybut 3 En 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the structural determination of 3-ethoxybut-3-en-2-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the ethoxy group's ethyl protons (a quartet and a triplet), the vinyl proton, and the methyl protons of the acetyl group. The ¹³C NMR spectrum would display resonances for the carbonyl carbon, the olefinic carbons, the carbons of the ethoxy group, and the methyl carbon.

Two-dimensional NMR techniques are crucial for unambiguously assigning these signals and determining the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the vinyl proton and any coupled protons, as well as between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the carbonyl carbon and the protons on the adjacent methyl group and vinyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. For this compound, which can exist as E and Z isomers, NOESY can distinguish between them by observing through-space interactions between the vinyl proton and either the acetyl methyl protons or the ethoxy group protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound.
Position/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
C=O (Carbonyl)-190-200H of CH₃, Vinyl H
CH₃ (Acetyl)2.1-2.325-30C=O, Vinyl C
=CH- (Vinyl)5.5-7.590-110C=O, O-CH₂
=C-O (Vinyl)-150-160Vinyl H, O-CH₂
O-CH₂3.8-4.260-70=C-O, CH₃ (ethoxy)
CH₃ (Ethoxy)1.2-1.414-16O-CH₂

The single bond between the vinyl group and the carbonyl group in this compound can exhibit restricted rotation, leading to the existence of s-cis and s-trans conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of such conformational exchanges. By monitoring the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of interconversion increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. These studies provide valuable information about the molecule's flexibility and the relative stability of its conformers. orgchemboulder.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₆H₁₀O₂), distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is employed to establish the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This technique is particularly useful for the analysis of complex mixtures, as it can provide structural information for a specific component without the need for complete separation. libretexts.org

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). The formation of an acylium ion is a common fragmentation pattern for ketones. miamioh.edu

McLafferty Rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene.

Cleavage of the ethoxy group: Fragmentation can occur through the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Molecular Weight: 114.14 g/mol).
m/zPossible Fragment IonProposed Fragmentation Pathway
114[C₆H₁₀O₂]⁺•Molecular Ion
99[M - CH₃]⁺Alpha-cleavage (loss of methyl radical)
85[M - C₂H₅]⁺Loss of ethyl radical from ethoxy group
71[M - C₂H₅O]⁺Loss of ethoxy radical
43[CH₃CO]⁺Alpha-cleavage (acylium ion)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uomustansiriyah.edu.iq These techniques are complementary and are valuable for the rapid identification and monitoring of reactions involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent absorption would be the strong C=O stretching vibration of the ketone, typically found in the range of 1650-1700 cm⁻¹ for conjugated systems. libretexts.org Other key absorptions would include C=C stretching, C-O stretching of the ether linkage, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, polarizable bonds. Therefore, the C=C double bond stretching vibration would be expected to give a strong signal in the Raman spectrum. The C=O stretch is also observable, though often weaker than in the IR spectrum.

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. These techniques are also highly effective for reaction monitoring, for example, by observing the appearance or disappearance of the characteristic C=O or C=C stretching bands during the synthesis or derivatization of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H stretch (sp², vinyl)3000-3100MediumMedium
C-H stretch (sp³, alkyl)2850-3000Medium-StrongMedium-Strong
C=O stretch (conjugated ketone)1650-1700StrongMedium
C=C stretch (vinyl ether)1600-1650Medium-StrongStrong
C-O stretch (ether)1050-1150StrongWeak

Chromatographic Techniques for Separation, Purification, and Quantificationnih.govmdpi.com

Chromatography is an indispensable tool for the analysis of this compound. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its related species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysisnih.govnih.govjmchemsci.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. jmchemsci.com In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern, allowing for highly confident identification. zenodo.org

The utility of GC-MS lies in its ability to both separate complex mixtures and provide structural information for each component. amazonaws.com For this compound, GC-MS can be used to monitor reaction progress, identify volatile byproducts, and quantify the compound in various matrices. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (114.14 g/mol ), along with characteristic fragment ions resulting from the cleavage of the ethoxy and acetyl groups. chromforum.org Identification is typically confirmed by comparing the obtained mass spectrum with reference spectra in databases like the National Institute of Standards and Technology (NIST) library. nih.gov

Below is a table representing typical parameters and expected results for the GC-MS analysis of this compound.

Table 1: Representative GC-MS Parameters and Expected Data for this compound Analysis

Parameter Specification Purpose / Rationale
GC System Agilent 6890 or similar Standard, reliable gas chromatograph.
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) A non-polar column suitable for a wide range of volatile organic compounds.
Carrier Gas Helium at 1.0 mL/min Inert carrier gas providing good separation efficiency. nih.gov
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the analyte.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min A temperature gradient to separate compounds with different boiling points. nih.gov
MS System Quadrupole Mass Spectrometer Common and robust mass analyzer. jmchemsci.com
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns.
Expected Retention Time Variable (e.g., 8-12 min) Dependent on the exact method parameters; used for initial identification.

| Expected Key m/z Fragments | 114 [M]+, 99 [M-CH3]+, 86 [M-C2H4]+, 69 [M-OC2H5]+, 43 [CH3CO]+ | The molecular ion and characteristic fragments aid in structural confirmation. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Speciesnih.gov

For the analysis of non-volatile derivatives of this compound or for its quantification in complex matrices where direct injection into a GC is not feasible, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A significant challenge in the HPLC analysis of related β-dicarbonyl compounds is the phenomenon of keto-enol tautomerism, which can lead to severe peak broadening or splitting, complicating quantification. This compound, as a β-alkoxyvinyl ketone, exists in equilibrium with its tautomeric forms. Standard reversed-phase HPLC methods may struggle to produce sharp, symmetrical peaks.

Research on similar compounds, such as β-diketones, has shown that these issues can be overcome. Strategies include increasing the column temperature to accelerate the rate of tautomeric interconversion, making the molecule appear as a single averaged species to the column. Another successful approach involves the use of mixed-mode stationary phases, such as those combining reversed-phase and anion-exchange characteristics. These columns can provide improved peak shape and resolution for compounds capable of existing in multiple forms.

The table below outlines a comparison of potential HPLC approaches for analyzing this compound.

Table 2: Comparison of HPLC Methods for the Analysis of this compound

Method Column Type Mobile Phase Example Expected Outcome
Standard Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Water/Acetonitrile gradient Potential for broad or split peaks due to keto-enol tautomerism.
High-Temperature RP Temperature-stable C18 Water/Acetonitrile gradient at 55-60 °C Improved peak shape by accelerating tautomer interconversion.

| Mixed-Mode Chromatography | Reversed-Phase / Strong Anion Exchange | 0.1% Trifluoroacetic Acid (TFA) in Water / Methanol gradient | Excellent peak shape and resolution by controlling ionic interactions. |

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov It provides definitive information on bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at room temperature, it cannot be analyzed directly by this method.

However, the technique can be applied to a solid derivative of the compound. By reacting this compound to form a stable, crystalline solid, its core structure can be analyzed. The process involves directing an X-ray beam at a single crystal of the derivative. The atoms in the crystal diffract the X-rays into a specific pattern, which can be mathematically decoded to generate a map of electron density and, ultimately, the complete molecular structure. nih.gov

While no published crystal structures currently exist for this compound or its immediate derivatives, a hypothetical analysis would yield the data outlined in the table below. Such data would be invaluable for confirming its covalent structure and understanding its conformation in the solid state.

Table 3: Crystallographic Data Obtainable from a Solid Derivative of this compound

Parameter Description Example Data
Molecular Formula The elemental composition of the unit cell. CₓHᵧO₂Z (where Z is the derivatizing group)
Crystal System The basic geometric shape of the unit cell. Monoclinic
Space Group The symmetry elements of the unit cell. P2₁/c
Unit Cell Dimensions The lengths and angles of the unit cell axes. nih.gov a = 10.1 Å, b = 5.4 Å, c = 12.3 Å; α = 90°, β = 98.5°, γ = 90°
Bond Lengths The precise distance between atomic nuclei (e.g., C=O, C=C). e.g., C=O: 1.21 Å; C=C: 1.34 Å
Bond Angles The angle between three connected atoms (e.g., O=C-C). e.g., O=C-C: 121.5°

| Torsion Angles | The dihedral angle describing the rotation around a bond. | Defines the 3D conformation of the molecule. |

Applications of 3 Ethoxybut 3 En 2 One As a Versatile Synthetic Intermediate

Stereoselective and Enantioselective Transformations

Controlling the three-dimensional arrangement of atoms is crucial in modern synthetic chemistry, particularly for the synthesis of pharmaceuticals and biologically active molecules. This is achieved through various stereoselective methods.

Chiral auxiliaries are chiral compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgchemeurope.comsigmaaldrich.com Since 3-ethoxybut-3-en-2-one is an achiral molecule, it cannot function as a chiral auxiliary itself. Furthermore, searches for its use as a substrate in reactions employing external chiral auxiliaries or in organocatalytic asymmetric transformations did not yield specific, documented examples. The field of organocatalysis often focuses on the activation of substrates to achieve high enantioselectivity, but the application of these methods to this compound is not a reported area of research. rice.edu

Diastereoselective reactions are pivotal in creating specific stereoisomers in molecules with multiple chiral centers. This control is a cornerstone of complex molecule synthesis. A review of the literature did not uncover studies focusing on the diastereoselective control of reactions involving this compound as a key component in multi-step synthetic sequences. While general principles of diastereoselection are well-understood, their specific application to this compound has not been a subject of detailed investigation in published research. msu.eduescholarship.org

Development of New Synthetic Reagents and Catalysts

The development of novel reagents and catalysts is essential for advancing the capabilities of chemical synthesis. There is no evidence in the scientific literature to suggest that this compound has been used as a precursor for the development of new, named synthetic reagents or catalysts. Research in this area typically involves the creation of compounds with unique reactivity or catalytic activity, but this compound does not appear to be a foundational component in such developments. nih.govscbt.comslideshare.netresearchgate.net

Functionalization and Derivatization for Library Synthesis

The unique structural features of this compound, namely the electrophilic carbonyl carbon, the reactive β-carbon of the α,β-unsaturated system, and the labile ethoxy group, make it an exceptionally valuable building block for the synthesis of compound libraries. In combinatorial chemistry, the goal is to rapidly generate a large number of structurally diverse molecules for high-throughput screening. The reactivity of this compound allows for its use as a central scaffold that can be systematically functionalized with a variety of reagents, leading to the creation of focused or diverse chemical libraries.

The primary strategy for derivatization involves treating this compound as a 1,3-dielectrophilic synthon. It can react with a wide range of dinucleophiles in cyclocondensation reactions to afford a diverse array of heterocyclic compounds. These reactions are often modular, allowing for the generation of extensive libraries by simply varying the dinucleophile component.

Synthesis of Pyrazole (B372694) Libraries

One of the most straightforward applications of this compound in library synthesis is its reaction with hydrazine derivatives to produce substituted pyrazoles. nih.govbeilstein-journals.orgresearchgate.net In this reaction, the hydrazine initially attacks the carbonyl carbon, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon. Subsequent elimination of water and ethanol (B145695) leads to the aromatic pyrazole ring. By employing a library of substituted hydrazines, a corresponding library of N-substituted and/or aryl-substituted pyrazoles can be generated. This approach is highly efficient for creating focused libraries for screening purposes, particularly in agrochemical and pharmaceutical research where the pyrazole scaffold is prevalent. beilstein-journals.orgmdpi.com

Table 1: Generation of Pyrazole Library from this compound

Reagent (Hydrazine Derivative)Resulting Pyrazole Core StructureR Group Diversity
Hydrazine Hydrate4-Methyl-1H-pyrazoleUnsubstituted at N1
Phenylhydrazine4-Methyl-1-phenyl-1H-pyrazoleAryl, Heteroaryl
Methylhydrazine1,4-Dimethyl-1H-pyrazoleAlkyl, Substituted Alkyl
4-Hydrazinobenzoic acid4-(4-Methyl-1H-pyrazol-1-yl)benzoic acidFunctionalized Aryls (e.g., -COOH, -NO₂, -Cl)

Synthesis of Pyrimidine Libraries

This compound serves as a three-carbon building block for the synthesis of pyrimidine libraries. The classical approach involves its condensation with compounds containing an N-C-N fragment, such as amidines, guanidines, or ureas. growingscience.commdpi.comorganic-chemistry.org The reaction proceeds via a [3+3] cyclocondensation, where the dinucleophile attacks the enone system, leading to the formation of a dihydropyrimidine intermediate, which then aromatizes through the elimination of ethanol. organic-chemistry.org This methodology allows for the creation of vast libraries of pyrimidines with diverse substitution patterns at the 2-, 4-, and 6-positions, depending on the choice of the amidine and if the enone is further substituted. Such libraries are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in biologically active molecules. growingscience.com

Table 2: Generation of Pyrimidine Library from this compound

Reagent (N-C-N Dinucleophile)Resulting Pyrimidine Core StructureR Group Diversity at C2
Formamidine4-MethylpyrimidineH
Acetamidine2,4-DimethylpyrimidineAlkyl, Aryl
Benzamidine4-Methyl-2-phenylpyrimidineSubstituted Aryl, Heteroaryl
Guanidine2-Amino-4-methylpyrimidineAmino, Substituted Amino
Urea4-Methylpyrimidin-2(1H)-oneHydroxyl (keto tautomer)

Synthesis of Pyridine and Dihydropyridine Libraries

The α,β-unsaturated ketone moiety of this compound is also a key component in multicomponent reactions for the synthesis of pyridine and dihydropyridine libraries. A notable example is the Hantzsch dihydropyridine synthesis, a four-component reaction involving an aldehyde, two equivalents of a β-ketoester (or a related compound like this compound), and an ammonia source. researchgate.netnih.govbeilstein-journals.org While the classical Hantzsch synthesis uses β-ketoesters, the enone functionality of this compound can be utilized in similar condensations.

More directly, this compound can participate in [3+3] condensations with enamines to build the pyridine core. illinois.edu By varying the enamine component, which can be generated from a library of ketones and amines, a wide range of substituted pyridines can be accessed. These libraries are valuable in the search for new materials and pharmaceuticals. researchgate.netnih.gov

Table 3: Potential Derivatization for Pyridine Library Synthesis

Reaction TypeCo-ReactantsResulting Heterocyclic CorePoints of Diversification
Hantzsch-like MCRAldehyde library, β-ketoester/amide library, Ammonia source1,4-DihydropyridineSubstituents at C2, C4, C6
[3+3] CyclocondensationEnamine library (from various ketones/amines)PyridineSubstituents at C2, C3, C5, C6
Bohlmann-Rahtz SynthesisEnamine libraryPyridineSubstituents at C2, C3, C5

The functionalization and derivatization of this compound through these and other reactions provide a powerful platform for generating extensive and diverse libraries of small molecules. Its role as a versatile synthetic intermediate is well-established in the context of combinatorial chemistry and high-throughput screening campaigns.

Future Perspectives and Emerging Research Avenues

Chemo- and Regioselective Synthesis under Mild Conditions

A significant frontier in the chemistry of 3-ethoxybut-3-en-2-one is the development of synthetic protocols that offer high levels of chemo- and regioselectivity under mild conditions. organic-chemistry.org Traditional methods often necessitate harsh reaction conditions, which can limit their applicability with sensitive substrates. Current research aims to employ catalytic systems that can precisely control reaction outcomes at ambient temperatures. For instance, the use of Lewis acids has been explored to improve selectivity in the cleavage of related steroidal spiroketals to form β-alkoxy-α,β-unsaturated ketone systems. arkat-usa.org

Recent advancements in catalysis provide a roadmap for future work. For example, methods for the stereoselective synthesis of α,β-unsaturated ketones often rely on transition metal catalysts or organocatalysts that can operate under gentle conditions. organic-chemistry.org The epoxidation of α,β-unsaturated ketones has been achieved efficiently at room temperature in alkaline solutions, demonstrating the feasibility of mild transformations. organic-chemistry.org Similarly, catalyst-controlled intramolecular carbocyclizations of related alkynyl ketones have shown that the choice of catalyst (e.g., rhodium vs. copper) can dictate the regiochemical outcome, leading to different cyclic products. nih.gov Future work on this compound will likely leverage these principles to achieve selective functionalization.

ApproachCatalyst/Reagent ExamplePotential Advantage
Lewis Acid CatalysisZnCl₂, BF₃·OEt₂Improved regioselectivity in ring-opening reactions. arkat-usa.org
Transition Metal CatalysisPalladium(II) complexesHigh efficiency and functional group tolerance in dehydrogenation. researchgate.netnih.gov
Reductive CyclizationTri-n-butylphosphineMild, one-pot synthesis of heterocyclic structures. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for α,β-unsaturated ketones from batch to continuous flow processes is a rapidly growing area of interest. researchgate.net Flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and purities. The synthesis of β-aminoketones, which can be seen as masked equivalents of α,β-unsaturated ketones, has been successfully demonstrated in a continuous flow setup, achieving high yields with residence times under 90 seconds. researchgate.net

Automated synthesis platforms, which combine flow chemistry with robotic systems, can further accelerate research by enabling high-throughput screening of reaction conditions. merckmillipore.com These platforms can systematically vary catalysts, solvents, and temperatures to rapidly identify optimal protocols for reactions involving this compound. This approach minimizes human error and can generate large datasets to inform the development of more efficient and robust synthetic routes. merckmillipore.com

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The development of sustainable and efficient catalytic systems is a key trend in modern organic synthesis.

Organocatalysis : This field uses small, metal-free organic molecules to catalyze chemical transformations. wikipedia.org For reactions involving enones, organocatalysts like proline and its derivatives can activate substrates through the formation of enamines or iminium ions, enabling a wide range of asymmetric reactions. wikipedia.orgcardiff.ac.uk The use of organocatalysts offers a greener alternative to traditional metal-based catalysts and has been successfully applied to the synthesis of complex molecules. wikipedia.org For instance, organocatalytic hetero-Diels–Alder reactions of enones have been developed to produce trifluoromethyl-substituted tetrahydropyrans with high stereoselectivity. rsc.org

Biocatalysis : The use of enzymes as catalysts provides unparalleled selectivity under mild, aqueous conditions. georgiasouthern.edu Enzyme-catalyzed reactions, such as the enantioselective reduction of ketones, are becoming increasingly popular for industrial-scale synthesis of chiral molecules. georgiasouthern.edu Biocatalytic approaches, including the use of thiamine diphosphate-dependent lyases, have been developed for the efficient production of α-hydroxy ketones. semanticscholar.org Exploring enzymes like dehydrogenases and reductases could lead to highly selective transformations of this compound, offering a sustainable route to valuable chiral building blocks. georgiasouthern.edu

Catalytic SystemExample CatalystReaction TypeKey Advantages
Organocatalysis ProlineAldol ReactionMetal-free, asymmetric catalysis, mild conditions. wikipedia.org
Biocatalysis Alcohol DehydrogenaseEnantioselective ReductionHigh selectivity, biodegradable, operates in aqueous media. georgiasouthern.edu

Advanced Computational Design of Reactions Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting the outcomes of chemical reactions. mdpi.comdergipark.org.tr DFT calculations can elucidate reaction mechanisms, rationalize stereoselectivity, and guide the design of new catalysts. mdpi.comd-nb.inforsc.org

For reactions involving enones, computational studies have been used to investigate reaction pathways, such as the mechanism of 1,3-dipolar cycloadditions. mdpi.comresearchgate.netnih.gov These theoretical investigations can predict transition state energies, helping to identify the most favorable reaction pathways and explain observed regioselectivity. d-nb.infonih.gov The computational design of enzymes and other catalysts is also an emerging field. nih.govnih.govbakerlab.orgbiorxiv.org By modeling the interaction between a substrate like this compound and a catalyst's active site, researchers can computationally design novel catalysts with enhanced activity and selectivity before committing to laboratory synthesis. nih.govnih.govbakerlab.orgbiorxiv.orgacs.org This synergy between computational prediction and experimental validation is expected to accelerate the discovery of new and improved transformations for this compound.

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